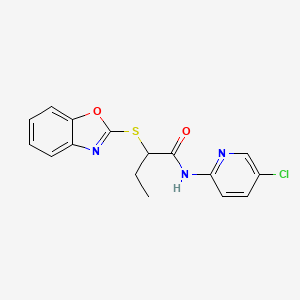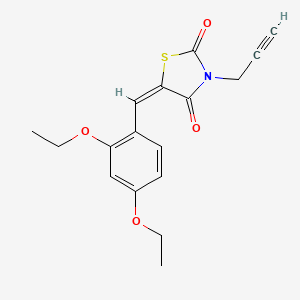![molecular formula C16H24ClNO7 B5180068 N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5180068.png)
N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, commonly known as CEC, is a chemical compound that has been extensively studied for its potential therapeutic applications. CEC belongs to the class of compounds known as beta-adrenergic agonists, which are commonly used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). In
作用機序
The mechanism of action of CEC involves its interaction with the beta-adrenergic receptors in the lungs. CEC acts as an agonist, meaning that it binds to the receptor and stimulates its activity. This leads to an increase in the production of cyclic AMP, which in turn leads to the relaxation of the smooth muscle and dilation of the airways. The overall effect of CEC is to improve airflow and reduce symptoms of respiratory disorders.
Biochemical and Physiological Effects
CEC has a number of biochemical and physiological effects that are relevant to its therapeutic applications. One of the most important effects is its ability to stimulate the beta-adrenergic receptors in the lungs. This leads to an increase in cyclic AMP production, which in turn leads to the relaxation of the smooth muscle and dilation of the airways. CEC also has some cardiovascular effects, such as an increase in heart rate and blood pressure. These effects are generally mild and are not a major concern in the therapeutic use of CEC.
実験室実験の利点と制限
One of the major advantages of CEC for lab experiments is its well-established mechanism of action. The interaction of CEC with the beta-adrenergic receptors in the lungs is well understood, and this makes it a useful tool for studying the physiology of the respiratory system. Another advantage of CEC is its specificity for the beta-adrenergic receptors, which reduces the risk of off-target effects. However, there are also some limitations to the use of CEC in lab experiments. One limitation is its relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time. Another limitation is its potential for cardiovascular effects, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research on CEC. One area of interest is the development of more potent and selective beta-adrenergic agonists for the treatment of respiratory disorders. Another area of interest is the investigation of the potential cardiovascular effects of CEC, particularly in patients with pre-existing cardiovascular disease. Finally, there is ongoing research into the use of CEC as a tool for studying the physiology of the respiratory system, with the goal of developing new treatments for respiratory disorders.
合成法
The synthesis of CEC involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing CEC involves the reaction of 3-chlorophenol with ethylene oxide to produce 2-(3-chlorophenoxy)ethanol. This intermediate is then reacted with 3-methoxypropylamine to produce CEC. The final step involves the formation of the oxalate salt of CEC. The synthesis of CEC is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
CEC has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves the use of CEC as a bronchodilator in the treatment of respiratory disorders such as asthma and N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate. CEC has been shown to stimulate the beta-adrenergic receptors in the lungs, which leads to relaxation of the smooth muscle and dilation of the airways. This effect can help to improve airflow and reduce symptoms such as wheezing and shortness of breath.
特性
IUPAC Name |
N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO3.C2H2O4/c1-17-8-3-6-16-7-9-18-10-11-19-14-5-2-4-13(15)12-14;3-1(4)2(5)6/h2,4-5,12,16H,3,6-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYYDZBQOYGFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOCCOC1=CC(=CC=C1)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5179986.png)
![1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5179991.png)



![4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide](/img/structure/B5180019.png)
![ethyl (4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5180021.png)
![2-(4-nitrophenyl)-5-phenyl-4-{[(4-piperidinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5180044.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180048.png)

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5180061.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinol](/img/structure/B5180070.png)
